molecular formula C17H17N3O2S B430202 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 356587-78-5

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B430202
CAS No.: 356587-78-5
M. Wt: 327.4g/mol
InChI Key: QCUWPEMSLPUGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. It is characterized by the presence of a benzimidazole ring, a methoxy group, and a sulfanyl linkage to an acetamide moiety. This compound has been studied for its antimicrobial properties, making it a candidate for further research in medicinal chemistry .

Preparation Methods

The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-(3-methylphenyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.

    Condensation: The acetamide moiety can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibacterial and antifungal agents.

    Medicine: Its potential as an antimicrobial agent suggests applications in treating infections caused by resistant strains of bacteria and fungi.

    Industry: The compound can be used in the synthesis of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The antimicrobial activity of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is believed to be due to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The benzimidazole ring can interact with microbial DNA, inhibiting replication and transcription processes. Additionally, the sulfanyl group may disrupt the function of microbial enzymes by forming disulfide bonds with thiol groups in the active sites of these enzymes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

356587-78-5

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-11-4-3-5-12(8-11)18-16(21)10-23-17-19-14-7-6-13(22-2)9-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

QCUWPEMSLPUGFG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.